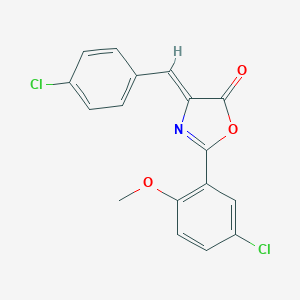![molecular formula C20H26N4O3 B299261 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitors, and it is used to treat type 2 diabetes mellitus. The purpose of
作用机制
The mechanism of action of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the inhibition of DPP-4. DPP-4 is an enzyme that degrades incretin hormones, which are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide include improved glycemic control, increased insulin secretion, and reduced glucagon secretion. This compound also has a positive effect on lipid metabolism, leading to a reduction in triglycerides and LDL cholesterol levels.
实验室实验的优点和局限性
The advantages of using 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide in lab experiments include its specificity for DPP-4 inhibition, its ability to improve glycemic control, and its positive effect on lipid metabolism. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for the study of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide. These include:
1. Further studies to determine the long-term effects of this compound on glycemic control and lipid metabolism.
2. The development of more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.
3. The investigation of the potential therapeutic applications of this compound in other metabolic diseases, such as obesity and metabolic syndrome.
4. The study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress.
Conclusion:
In conclusion, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus. While this compound has several advantages in lab experiments, further studies are needed to determine its long-term effects and potential toxicity. There are also several future directions for the study of this compound, including the development of more potent and selective DPP-4 inhibitors and the investigation of its potential therapeutic applications in other metabolic diseases.
合成方法
The synthesis of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the reaction of two compounds, namely, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde and N-(3-methoxypropyl)-3-oxopropanamide. The reaction is catalyzed by hydrazine hydrate, which results in the formation of the final product.
科学研究应用
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which means that it prevents the degradation of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
属性
产品名称 |
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide |
|---|---|
分子式 |
C20H26N4O3 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
N//'-[(Z)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-N-(3-methoxypropyl)propanediamide |
InChI |
InChI=1S/C20H26N4O3/c1-15-12-17(16(2)24(15)18-8-5-4-6-9-18)14-22-23-20(26)13-19(25)21-10-7-11-27-3/h4-6,8-9,12,14H,7,10-11,13H2,1-3H3,(H,21,25)(H,23,26)/b22-14- |
InChI 键 |
FOTWFBRSTUSZBR-HMAPJEAMSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N\NC(=O)CC(=O)NCCCOC |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
规范 SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)


![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)